3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride
Description
3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1423034-57-4) is a pyrazole-based compound with a hydrochloride salt formulation. Structurally, it features:
- A pyrazole ring substituted at position 1 with a 2-methylpropyl (isobutyl) group.
- A difluoromethyl (-CF₂H) group at position 3.
- An amine (-NH₂) group at position 4, protonated as a hydrochloride salt.
Properties
IUPAC Name |
3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-5(2)3-13-4-6(11)7(12-13)8(9)10;/h4-5,8H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMMPGBCOVFJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-57-4 | |
| Record name | 1H-Pyrazol-4-amine, 3-(difluoromethyl)-1-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Synthetic Route
The most detailed and reliable preparation method is derived from a patented process for related difluoromethyl-pyrazole derivatives, which can be adapted for the target compound. The synthesis involves two main stages:
Step 1: Substitution and Hydrolysis Reaction
- Starting with 2,2-difluoroacetyl halide (X = F or Cl) and an alpha, beta-unsaturated ester, the reaction is carried out in an organic solvent with an acid-binding agent at low temperature.
- The difluoroacetyl halide is added dropwise to the ester solution, followed by alkaline hydrolysis to yield an alpha-difluoroacetyl intermediate carboxylic acid.
- This step is critical for introducing the difluoromethyl group and preparing the intermediate for cyclization.
Step 2: Condensation and Cyclization Reaction
- The alpha-difluoroacetyl intermediate is reacted with methylhydrazine aqueous solution in the presence of a catalyst (commonly sodium iodide or potassium iodide).
- The reaction is conducted at low temperature with subsequent reduced pressure and temperature increase to promote cyclization, forming the pyrazole ring.
- Acidification of the reaction mixture precipitates the crude pyrazole product.
- Recrystallization from an alcohol-water mixture (methanol, ethanol, or isopropanol with 35-65% water) yields the purified compound with high chemical purity (>99.5% by HPLC).
This method achieves a favorable isomer ratio (~95:5) and yields of approximately 75-80%, with simplified operations and readily available reagents.
Reaction Conditions and Catalysts
- The substitution/hydrolysis reaction is performed at low temperatures to minimize side reactions and isomer formation.
- Catalysts such as potassium iodide or sodium iodide play a crucial role in facilitating the condensation and cyclization steps.
- The use of acid-binding agents and controlled pH adjustments during acidification enhances product precipitation and purity.
- Recrystallization solvents and conditions (temperature, solvent composition) are optimized to maximize yield and purity.
Purification Techniques
- After cyclization, the crude product is isolated by filtration.
- Recrystallization from aqueous alcohol mixtures is employed to remove isomeric impurities and other by-products.
- The recrystallization solvent choice and concentration are critical parameters affecting the final purity and yield.
- Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to monitor purity and isomer ratios.
Data Table: Summary of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2,2-Difluoroacetyl halide, alpha,beta-unsaturated ester, methylhydrazine aqueous solution |
| Catalyst | Potassium iodide (KI) or Sodium iodide (NaI) |
| Solvent for Step 1 | Organic solvent (e.g., dichloromethane, unspecified) |
| Temperature (Step 1) | Low temperature (typically below 0°C) |
| Reaction Type (Step 1) | Substitution and alkaline hydrolysis |
| Temperature (Step 2) | Low temperature for condensation (-30°C to -20°C), then temperature increase under reduced pressure |
| Reaction Type (Step 2) | Condensation and cyclization |
| Acidification | 2 mol/L hydrochloric acid, pH adjusted to 1-2 |
| Recrystallization Solvent | Alcohol-water mixture (methanol, ethanol, or isopropanol, 35-65% water) |
| Yield | 75-80% |
| Purity (HPLC) | >99.5% |
| Isomer Ratio (Target:Isomer) | Approximately 95:5 |
Research Findings and Improvements
- The patented method improves upon earlier synthesis routes by reducing isomer content and simplifying purification steps, thus increasing overall efficiency and product quality.
- The use of 2,2-difluoroacetyl halide as a starting material is advantageous due to its reactivity and availability.
- Control of temperature and pH during the condensation and cyclization steps is essential to minimize side reactions and maximize selectivity.
- The recrystallization solvent system and conditions are critical for achieving high purity, with aqueous ethanol or methanol mixtures being preferred.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazolamine core can interact with various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular formulas are calculated based on structural analysis due to inconsistencies in evidence.
Key Findings:
a) Impact of Substituent Position (Pyrazole Derivatives)
- The main compound and the 5-(difluoromethyl)-phenyl analog () differ in substituent positions. Position 3 vs. 5: The -CF₂H group at pyrazole position 3 (main compound) may confer distinct electronic effects compared to position 5. For example, position 3 substitution could influence hydrogen bonding or steric interactions in biological targets. 2-Methylpropyl vs.
b) Heterocyclic Core Variations
- Pyrazole vs. Pyrrolidine/Indole: Pyrazole derivatives (main compound, ) are aromatic and planar, favoring π-π stacking in drug-receptor interactions. Pyrrolidine (, entry 8) and indole (, entry 7) cores introduce non-planar structures, altering binding kinetics and solubility.
c) Functional Group Effects
- -CF₂H vs. -Cl : The difluoromethyl group (-CF₂H) is electron-withdrawing and metabolically stable, whereas chloro substituents (e.g., , entry 7) increase lipophilicity but may pose toxicity risks.
- Hydrochloride Salt : Enhances aqueous solubility compared to free bases, critical for formulation in pharmaceuticals.
Research Implications and Data Gaps
- Safety Data: No SDS is available for the main compound (), unlike analogs with documented safety profiles.
- Synthetic Utility : The main compound’s isobutyl group and difluoromethyl motif make it a candidate for derivatization in agrochemicals, akin to fluorinated pyrazoles in crop protection.
- Validation Needs : Discrepancies in molecular formula () highlight the necessity of cross-referencing with crystallographic or spectroscopic data (e.g., SHELX-refined structures in ).
Biological Activity
3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of difluoromethyl and pyrazole moieties suggests that this compound may exhibit significant pharmacological effects, particularly in the realm of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The chemical formula of this compound is CHClFN. Its structure features a five-membered pyrazole ring, which is known for its diverse biological activities. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research has indicated that compounds containing pyrazole derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that pyrazole derivatives can act against various bacterial strains, with some exhibiting antifungal properties as well.
- Cytotoxicity : Investigations into the cytotoxic effects of pyrazole derivatives have revealed their potential as anticancer agents, particularly in inhibiting tumor cell proliferation.
- Enzyme Inhibition : Pyrazole compounds are frequently studied for their ability to inhibit specific enzymes relevant to disease processes, including those involved in cancer and inflammation.
Antimicrobial Activity
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting strong antimicrobial potential.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 16 | Moderate |
| Control (Standard Antibiotic) | 8 | High |
Cytotoxicity Studies
In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibits dose-dependent cytotoxic effects, with IC values suggesting significant potential for further development as an anticancer agent.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| HeLa | 25 | Significant |
| MCF-7 | 30 | Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes implicated in cancer metabolism. Preliminary results indicate that it may serve as a potent inhibitor of certain kinases, which are critical in cell signaling pathways associated with tumor growth.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation published in a peer-reviewed journal reported that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead candidate for antibiotic development.
- Case Study on Cytotoxicity : Another study focused on the cytotoxic effects of this compound on ovarian cancer cells revealed that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism by which it could be used therapeutically against resistant cancer types.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via a multi-step protocol involving cyclocondensation, difluoromethylation, and N-alkylation. Key steps include:
Pyrazole Ring Formation : Reacting a substituted hydrazine with a β-keto ester or nitrile under acidic conditions to form the pyrazole core.
Difluoromethylation : Introducing the difluoromethyl group at the 3-position using reagents like sodium difluoromethanesulfinate (DFMS) under copper(I)-catalyzed conditions .

N-Alkylation : Alkylating the pyrazole nitrogen (1-position) with 2-methylpropyl bromide in the presence of a base (e.g., cesium carbonate) and polar aprotic solvent (e.g., DMF) .
Hydrochloride Salt Formation : Treating the free amine with hydrochloric acid in a solvent like dichloromethane, followed by crystallization.
Critical Considerations : Monitor reaction progress via TLC or LCMS to avoid over-alkylation. Use inert atmospheres for moisture-sensitive steps.
Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?
- Answer :
- 1H/13C NMR : The difluoromethyl group (-CF2H) shows a triplet near δ 5.5–6.5 ppm (1H NMR) and a quartet in 13C NMR (~110–120 ppm, J ≈ 240 Hz for C-F coupling). The 2-methylpropyl group exhibits characteristic signals for isobutyl protons (δ 0.9–1.1 ppm for CH(CH3)2) .
- HRMS : The molecular ion peak should match the exact mass of C9H14ClF2N3 (e.g., [M+H]+ at m/z 254.0828).
- IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .
Q. What analytical methods ensure purity and stability of the hydrochloride salt during storage?
- Answer :
- HPLC/LCMS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often combine acetonitrile and ammonium acetate buffer .
- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to prevent hydrolysis.
- Stability Studies : Store at 2–8°C under nitrogen to minimize degradation. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can low yields in the difluoromethylation step be addressed, and what alternative catalysts or conditions improve efficiency?
- Answer : Low yields (e.g., <20% in some protocols ) may stem from side reactions or incomplete difluoromethylation. Mitigation strategies include:
- Catalyst Optimization : Replace copper(I) bromide with palladium catalysts (e.g., Pd(OAc)2) to enhance regioselectivity .
- Solvent Screening : Test polar solvents like DMSO or DMAc to stabilize intermediates.
- Additive Use : Additives like 1,10-phenanthroline can suppress metal aggregation and improve reaction homogeneity.
Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Answer : Discrepancies may arise from polymorphism (salt forms) or dynamic proton exchange in solution (e.g., -CF2H tautomerism). Methodological approaches:
X-ray Diffraction : Use SHELXL for single-crystal refinement to confirm solid-state structure .
VT-NMR : Perform variable-temperature NMR to detect tautomeric equilibria in solution.
DFT Calculations : Compare experimental and computed NMR shifts to validate assignments .
Q. What in vitro pharmacological assays are suitable for evaluating this compound’s biological activity, and how are interference risks mitigated?
- Answer :
- Target Binding Assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., kinases, GPCRs).
- CYP Inhibition Screening : Assess cytochrome P450 interactions via luminescent or LCMS-based assays .
- Interference Mitigation : Include controls for autofluorescence (common with aromatic amines) and use orthogonal detection methods (e.g., MS/MS for metabolite profiling).
Q. What computational strategies predict the compound’s metabolic pathways and toxicity profile?
- Answer :
- In Silico Metabolism : Use software like MetaSite to identify likely Phase I/II metabolites (e.g., N-dealkylation or glucuronidation).
- Toxicity Prediction : Apply QSAR models for hepatotoxicity (e.g., DILI prediction) and genotoxicity (Ames test analogs). Validate with in vitro hepatocyte assays .
Methodological Best Practices
- Synthesis Optimization : Design a fractional factorial experiment (DoE) to evaluate temperature, catalyst loading, and solvent effects on yield .
- Data Reproducibility : Report detailed crystallization conditions (e.g., solvent ratios, cooling rates) to enable replication .
- Ethical Considerations : Adhere to Green Chemistry principles by substituting halogenated solvents with cyclopentyl methyl ether (CPME) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
